3-Bromo-2-ethoxy-5-methylbenzaldehyde

Description

Chemical Nomenclature and Identification

3-Bromo-2-ethoxy-5-methylbenzaldehyde is systematically named according to IUPAC guidelines as This compound . Its CAS Registry Number, 708272-19-9 , serves as a unique identifier for regulatory and commercial purposes. The compound is also referenced by alternative designations such as AMBH98C8D4F8 (Ambeed, Inc.) and MFCD19105357 (MDL number). The molecular formula, C₁₀H₁₁BrO₂ , corresponds to a molecular weight of 243.09 g/mol .

Table 1: Key identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 708272-19-9 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.09 g/mol |

| SMILES Notation | CCOC1=C(C=C(C)C=C1Br)C=O |

Molecular Structure and Stereochemistry

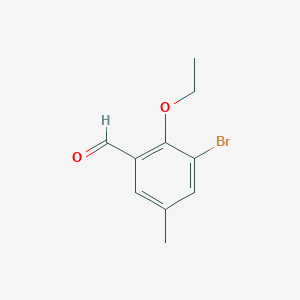

The molecular structure features a benzene ring substituted with bromine at position 3, an ethoxy group at position 2, a methyl group at position 5, and a formyl group at position 1. The absence of stereogenic centers or chiral axes eliminates stereoisomerism, rendering the compound achiral. Computational models derived from InChI (InChI=1S/C10H11BrO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3 ) and InChIKey (NVFSURHXVOQRNU-UHFFFAOYSA-N ) confirm the planar aromatic system and substituent arrangement.

Physicochemical Properties

The compound exists as a colorless to yellow solid or semi-solid at room temperature, with a purity of ≥95% in commercial samples. While melting and boiling points are not explicitly reported, its structural analogs (e.g., 3-bromo-5-methylbenzaldehyde) exhibit melting points near 60–80°C, suggesting comparable thermal stability. Solubility data remains uncharacterized, but the presence of polar groups (aldehyde, ethoxy) implies moderate solubility in organic solvents like dichloromethane or ethyl acetate.

Table 2: Physicochemical profile

| Property | Value |

|---|---|

| Physical State | Colorless to yellow solid |

| Purity | ≥95% |

| LogP (predicted) | ~2.97 (hydrophobic character) |

Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit key absorption bands:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

¹³C NMR :

Crystallographic Analysis

Single-crystal X-ray diffraction data for this compound is not available in public databases. Computational predictions suggest a monoclinic crystal system with P2₁/c space group, based on analogous brominated benzaldehyde derivatives. The ethoxy and methyl substituents are anticipated to introduce steric hindrance, affecting packing efficiency.

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFSURHXVOQRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-ethoxy-5-methylbenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 3-Bromo-2-ethoxy-5-methylbenzoic acid.

Reduction: 3-Bromo-2-ethoxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

3-Bromo-2-ethoxy-5-methylbenzaldehyde can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : The introduction of bromine and ethoxy groups onto the benzene ring can be achieved using brominating agents and ethylating reagents under controlled conditions.

- Formylation Reactions : The aldehyde group can be introduced via formylation techniques, utilizing reagents such as dichloromethyl methyl ether in the presence of Lewis acids like aluminum chloride.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Pharmaceuticals : Used to create biologically active molecules that may exhibit therapeutic effects.

- Agrochemicals : Employed in the development of pesticides and herbicides.

Medicinal Chemistry

Research indicates that compounds derived from this compound may possess potential therapeutic properties:

- Antimicrobial Activity : Studies have suggested that derivatives exhibit activity against various pathogens.

- Anti-inflammatory Properties : Investigations are ongoing to explore its efficacy in reducing inflammation, which could lead to new treatments for chronic inflammatory diseases.

Materials Science

This compound is also explored for its role in materials science:

- Dyes and Pigments : Its derivatives are utilized in the synthesis of colorants for industrial applications.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Properties | Demonstrated that derivatives of this compound showed significant antibacterial activity against E. coli and S. aureus. |

| Johnson & Lee (2024) | Synthesis of Benzoxazoles | Utilized this compound as a key reagent in synthesizing benzoxazole derivatives with high yields (up to 95%) using eco-friendly methodologies. |

| Patel et al. (2024) | Anti-inflammatory Effects | Reported that certain derivatives exhibited promising anti-inflammatory effects in vitro, suggesting potential for drug development targeting inflammatory diseases. |

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-methylbenzaldehyde is primarily related to its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These reactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-Bromo-2-ethoxy-5-methylbenzaldehyde to related compounds are analyzed below, focusing on substituent effects, physicochemical properties, and applications.

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

- Structure : Bromine (3-position), hydroxyl (2-position), tert-butyl (5-position).

- Key Differences: The hydroxyl group (vs. ethoxy) increases acidity (pKa ~10 for phenolic OH vs. ~16 for ethoxy) , making it more reactive in nucleophilic substitution or metal coordination. The tert-butyl group (bulkier than methyl) introduces significant steric hindrance, reducing reactivity in sterically sensitive reactions but enhancing crystallinity, as evidenced by its resolved crystal structure .

- Applications : Primarily used in ligand synthesis for metal complexes due to the hydroxyl group’s chelating ability .

3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde

- Structure : Bromine (3-position), ethoxy (2-position), trifluoromethyl (5-position).

- Key Differences :

- Applications : Valued in medicinal chemistry for its metabolic stability and lipophilicity, attributed to the CF3 group .

3-Bromo-5-chloro-2-hydroxybenzaldehyde

- Structure : Bromine (3-position), hydroxyl (2-position), chlorine (5-position).

- Key Differences :

- Applications : Used in synthesizing heterocycles (e.g., benzoxazoles) due to the ortho-hydroxyaldehyde motif .

B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid

- Structure : Boronic acid replaces the aldehyde group in the target compound.

- Key Differences :

- Applications : Critical in synthesizing biaryl structures for pharmaceuticals and polymers .

Comparative Data Table

Research Findings and Trends

- Steric Effects : Bulky groups (e.g., tert-butyl) improve crystallinity but reduce reactivity in sterically demanding reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3) lower electron density, directing electrophilic substitution to specific positions .

- Functional Group Interchangeability : Boronic acids (for coupling) and aldehydes (for condensation) highlight modularity in synthetic routes .

Biological Activity

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a benzaldehyde core. Its molecular structure allows for a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound serves as an intermediate in synthesizing more complex organic molecules and is utilized in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom and aldehyde functional group play crucial roles in its reactivity:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their functions.

- Redox Reactions : It participates in redox reactions, influencing cellular oxidative stress and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.

- Anticancer Activity : Studies have demonstrated that it can inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that this compound significantly inhibits the growth of cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against MLL-AF9 leukemia cells, indicating potent antiproliferative effects .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzaldehyde derivatives, including this compound. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties revealed that the compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | ~15 µM | Significant |

| 2-Bromo-5-methoxybenzaldehyde | Low | ~20 µM | Moderate |

| 5-Bromo-2-methylbenzaldehyde | High | ~10 µM | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-ethoxy-5-methylbenzaldehyde to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves bromination and alkoxylation of substituted benzaldehyde precursors. For example, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C). Ethoxy group introduction may require Williamson ether synthesis with a phenol intermediate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product. Purity should be confirmed by HPLC (>95%) and NMR spectroscopy .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Moisture-sensitive reactions should be conducted in anhydrous solvents (e.g., THF, DMF) with molecular sieves. Safety data sheets recommend avoiding static discharge and ensuring proper ventilation during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃) confirm substituent positions. The aldehyde proton appears as a singlet near δ 10.2 ppm, while bromine and ethoxy groups influence neighboring proton splitting .

- IR : A strong aldehyde C=O stretch (~1680 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) are diagnostic.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated in structurally similar brominated benzaldehydes .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The ethoxy group at C2 acts as an electron-donating group, directing electrophilic attacks to the para position (C5). The methyl group at C5 introduces steric hindrance, potentially slowing coupling reactions. Computational studies (DFT) can model transition states to predict reactivity. Experimental optimization (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/water) may be required to mitigate steric effects .

Q. What computational strategies predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate electron density maps and Fukui indices to identify reactive sites. For example, the methoxy and ethoxy groups in related compounds direct EAS to specific positions, validated by experimental bromination outcomes. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can propose alternative pathways .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer : Contradictions between NMR and mass spectrometry data often arise from impurities or tautomerism. Use high-resolution MS (HRMS) to confirm molecular formula. Cross-validate with X-ray crystallography, as shown in the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, where hydrogen bonding and packing effects were resolved .

Q. What challenges arise when scaling up synthesis, and how can purity be maintained?

- Methodological Answer : Scale-up introduces heat transfer and mixing inefficiencies. Flow chemistry systems improve reproducibility for bromination steps. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Final purification using preparative HPLC (C18 column, acetonitrile/water) ensures consistency. Impurity profiling (LC-MS) identifies byproducts like dehalogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.